![molecular formula C8H5FN2O B111259 5-フルオロ-1H-ピロロ[2,3-b]ピリジン-3-カルバルデヒド CAS No. 1171920-17-4](/img/structure/B111259.png)

5-フルオロ-1H-ピロロ[2,3-b]ピリジン-3-カルバルデヒド

説明

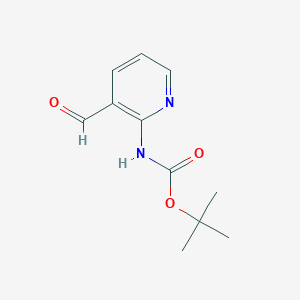

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrolopyridine moiety, which is a fused ring structure involving a pyrrole and a pyridine ring. The specific compound of interest has a fluorine atom and an aldehyde group attached to the pyrrolopyridine core, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds has been explored in various studies. For instance, a practical synthesis of a key pharmaceutical intermediate closely related to our compound of interest has been described, involving a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination . Another study reports a one-step synthesis of pyrrole-2,5-dicarbaldehydes, which could potentially be adapted for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde by introducing a fluorine substituent . Additionally, a concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been achieved through regioselective fluorination using the Balz-Schiemann reaction or lithium-halogen exchange, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been studied using various computational methods. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated both experimentally and theoretically, which could provide insights into the structural characteristics of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can be influenced by the presence of substituents such as fluorine and the aldehyde group. The fluorine atom is known to be an electron-withdrawing group, which could affect the electrophilic and nucleophilic properties of the compound. The aldehyde group could participate in various chemical reactions, such as condensation or addition reactions, potentially leading to the formation of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives, including their optical properties, have been a subject of research. For instance, tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized, and their optical properties, such as fluorescence and two-photon absorption cross-section values, have been thoroughly elucidated . These findings could be extrapolated to predict the properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, although specific studies on this compound would be necessary for accurate characterization.

科学的研究の応用

癌研究:FGFR阻害剤

5-フルオロ-1H-ピロロ[2,3-b]ピリジン: 誘導体は、様々な種類の癌に関与する線維芽細胞成長因子受容体(FGFR)の強力な阻害剤として同定されています . これらの化合物は、癌細胞の増殖を阻害し、アポトーシスを誘導するため、新しい癌療法の開発において価値があります。

医薬品化合物の合成

この化合物は、複雑な医薬品の合成における重要な中間体として役立ちます。 例えば、それはベリシグアートの合成に使用されており、これは心不全のための薬であり、医薬化学におけるその重要性を示しています .

Safety and Hazards

作用機序

Target of Action

The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s interaction with the tyrosine kinase domain of the FGFRs, preventing the receptor’s autophosphorylation and subsequent activation .

Biochemical Pathways

The inhibition of FGFRs by 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways , which are involved in cell proliferation, migration, and angiogenesis .

Result of Action

The inhibition of FGFRs by 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can lead to a decrease in cell proliferation and migration . In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells and induce apoptosis .

特性

IUPAC Name |

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBDGPLCGCJDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596749 | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171920-17-4 | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

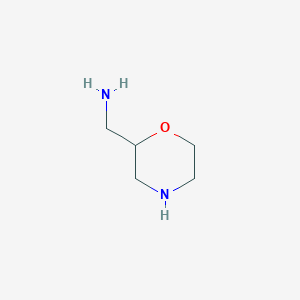

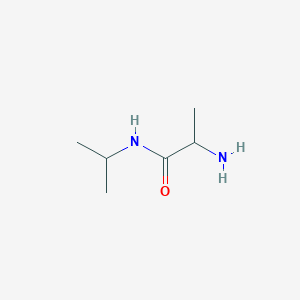

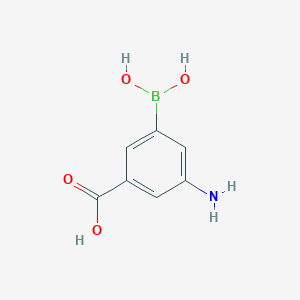

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)